molecular formula C10H13N5O4 B120488 8-Oxo-2'-deoxyadenosine CAS No. 62471-63-0

8-Oxo-2'-deoxyadenosine

Cat. No. B120488
CAS RN: 62471-63-0
M. Wt: 267.24 g/mol
InChI Key: NDWAUKFSFFRGLF-KVQBGUIXSA-N
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Description

8-Oxo-2'-deoxyadenosine (8-oxodA) is an oxidized form of deoxyadenosine, which is a component of DNA. It is considered an important biomarker for oxidative DNA damage in vivo and is associated with mutagenesis and various diseases. The presence of 8-oxodA in DNA can lead to mispairing with guanine, potentially resulting in mutations during DNA replication .

Synthesis Analysis

The synthesis of modified 2'-deoxyadenosine derivatives, such as 8-methoxy-2'-deoxyadenosine (moA) and 8-vinyl-deoxyadenosine (8vdA), has been described using various chemical methods. For instance, moA was synthesized and incorporated into oligodeoxynucleotides via the phosphoramidite method . Similarly, 8vdA was synthesized and characterized, with its phosphoramidite derivative successfully incorporated into oligonucleotides . These synthetic analogs of deoxyadenosine are used to probe DNA structure and function.

Molecular Structure Analysis

The molecular structure of 8-oxodA derivatives has been studied using crystallography and NMR. For example, the crystal structure of 8-(4-methylphenyl)-2'-deoxyadenosine hemihydrate was determined, revealing the influence of hydrogen bonding on the packing in the crystal lattice . Additionally, the characterization of 8-MOP adducts to 2'-deoxyadenosine provided insights into the specific interactions between furocoumarin and nucleic acid components .

Chemical Reactions Analysis

The reactivity of 8-oxodA has been explored in the context of DNA damage and repair. For instance, the formation of 8-oxodA in DNA can result from the interaction with reactive oxygen species, such as singlet oxygen, although it was noted that a corresponding 8-hydroxy derivative is not formed from deoxyadenosine . Moreover, the stability of oligodeoxynucleotides containing 8-oxodA has been assessed, indicating that these modified nucleotides can form stable B-form duplexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-oxodA have been investigated through various studies. It has been found that 8-oxodA can form stable triple-helical structures with homopyrimidine oligonucleotides, and its incorporation into DNA does not compromise specificity . Additionally, the sensitivity and selectivity of assays for measuring 8-oxodA in DNA have been enhanced by using techniques such as HPLC-MS/MS, which allows for the simultaneous measurement of 8-oxodA and 8-oxo-2'-deoxyguanosine .

Scientific Research Applications

1. DNA Damage and Genome Instability

8-Oxo-2'-deoxyadenosine, as part of 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG), is a major DNA modification and a potent pre-mutagenic lesion. This modification is generated in the genome of mammalian cells and is associated with DNA replication origins within transcribed long genes. The presence of 8-oxodG can lead to DNA double strand breaks and activation of the DNA damage response, contributing to genomic instability, a condition linked with various diseases including cancer (Amente et al., 2018).

2. Biomarker for Oxidative DNA Damage

8-Oxo-2'-deoxyadenosine is used as a biomarker in the study of oxidative DNA damage. Techniques like High Performance Liquid Chromatography (HPLC)-Tandem Mass Spectrometry have been developed for its measurement in DNA and human urine. This method allows for the detection of oxidative DNA modifications, which are crucial for understanding the link between oxidative stress and diseases such as cancer and Alzheimer's (Weimann et al., 2001).

3. Role in Epigenetics

Recent studies highlight the role of 8-oxodG, and by extension 8-oxo-2'-deoxyadenosine, in the epigenetic regulation of gene expression. This indicates that these oxidatively-generated DNA modifications not only have mutagenic potential but also play a role in the regulation of gene activity, contributing to a complex interplay between DNA damage and epigenetics (Gorini et al., 2020).

4. Mutagenic Properties in Mammalian Cells

Studies have shown that 8-oxo-2'-deoxyadenosine has mutagenic potential in mammalian cells, potentially leading to mutations such as A-->C transversions. This highlights the biological significance of this DNA lesion in terms of its contribution to mutation and potentially to carcinogenesis (Tan et al., 1999).

5. Detection Techniques

Ultraviolet resonance Raman (UVRR) spectroscopy has been used as a novel analytical technique for the direct detection of 8-oxo-deoxyguanosine, an important component in understanding 8-oxo-2'-deoxyadenosine. This method provides a direct and distinct way of detecting oxidative lesions in DNA (Kundu & Loppnow, 2007).

6. Impact on Restriction Endonuclease Activity

8-Oxo-2'-deoxyadenosine-containing oligonucleotides have been studied for their ability to inhibit restriction endonuclease cleavage, and they can bind and inhibit enzymatic activity in a pH-independent manner, highlighting their potential utility in molecular biology and genetic engineering (Wang et al., 1994).

Safety And Hazards

While specific safety data for 8-Oxo-2’-deoxyadenosine is not available, it is generally recommended to avoid dust formation, ingestion, inhalation, and contact with skin or eyes . It should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated area .

Future Directions

The future research directions include further studies investigating the pathophysiological role of 8-oxo-dG and 8-oxo-dA in AMD and other oxidative damage-related diseases in humans . The steady-state level of cellular OGs, estimated to be about 0.5∼1 lesion per 10^6 nucleotides (nt) in human cells, is tightly controlled by the balance between damage formation and repair .

properties

IUPAC Name

6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-7-9(13-3-12-8)15(10(18)14-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,14,18)(H2,11,12,13)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWAUKFSFFRGLF-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxo-2'-deoxyadenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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